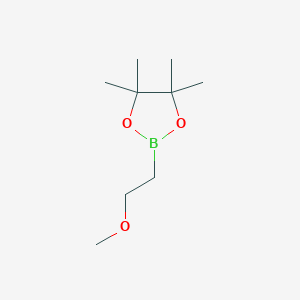

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-7-11-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXQLGJBDGCOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581771-55-2 | |

| Record name | 2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkylboronic ester intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the prevalent synthetic methodology, offering not just a protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Alkylboronic Esters

Alkylboronic acids and their corresponding esters, particularly the pinacol esters, have emerged as indispensable building blocks in modern organic chemistry. Their utility in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. Beyond this, alkylboronic esters are key intermediates in a variety of other transformations, including functional group interconversions and the synthesis of complex molecules. The target molecule, 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, incorporates a methoxyethyl moiety, a common pharmacophore that can enhance solubility and metabolic stability in drug candidates.

Synthetic Strategy: The Grignard Approach

While several methods exist for the synthesis of alkylboronic esters, the reaction of a Grignard reagent with a suitable borate ester remains one of the most reliable and widely applicable strategies. This approach is particularly advantageous for the preparation of primary alkylboronic esters like our target compound.

The Underlying Mechanism

The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic boron atom of a borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction initially forms an unstable tetra-coordinate borate complex ("ate" complex). This intermediate then rearranges to form the desired product and a magnesium alkoxide byproduct.

Diagram 1: Reaction Mechanism

Caption: The reaction mechanism for the synthesis of the target boronic ester.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 eq |

| 1-Bromo-2-methoxyethane | 6482-24-2 | 139.00 | 1.0 eq |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.08 | 1.1 eq |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | As solvent |

| Iodine | 7553-56-2 | 253.81 | Crystal (catalyst) |

| Saturated aqueous ammonium chloride (NH4Cl) solution | 12125-02-9 | 53.49 | For quenching |

| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying |

Step-by-Step Procedure

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methoxyethane (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard formation.

-

Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Borate Ester:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF.

-

Add the borate ester solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification Challenges and Solutions

Alkylboronic esters can be challenging to purify by conventional silica gel chromatography due to their propensity to hydrolyze or decompose on the acidic silica surface.

-

Vacuum Distillation: For thermally stable and relatively volatile boronic esters like the target compound, vacuum distillation is the preferred method of purification.

-

Modified Column Chromatography: If chromatography is necessary, several strategies can be employed to minimize degradation:

-

Neutralized Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine) to neutralize acidic sites.

-

Florisil or Alumina: These less acidic stationary phases can be viable alternatives to silica gel.

-

Conversion to a More Stable Derivative: In some cases, the crude boronic ester can be temporarily converted to a more stable derivative, such as a boronate complex with diethanolamine, for purification. The pinacol ester can then be regenerated.

-

Expected Characterization Data

The purified 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be a colorless oil. The following spectroscopic data are expected:

| Technique | Expected Data |

| ¹H NMR | - A singlet around 1.2 ppm corresponding to the 12 protons of the four methyl groups on the pinacol ring.- A triplet around 3.5 ppm corresponding to the two protons of the methylene group adjacent to the oxygen atom.- A singlet around 3.3 ppm corresponding to the three protons of the methoxy group.- A triplet around 1.0 ppm corresponding to the two protons of the methylene group adjacent to the boron atom. |

| ¹³C NMR | - A signal around 83 ppm for the quaternary carbons of the pinacol ring.- A signal around 72 ppm for the methylene carbon adjacent to the oxygen.- A signal around 58 ppm for the methoxy carbon.- A signal around 24 ppm for the methyl carbons of the pinacol ring.- A broad signal (due to quadrupolar relaxation of the boron nucleus) for the methylene carbon attached to the boron. |

| ¹¹B NMR | - A broad singlet with a chemical shift in the range of δ 30-35 ppm, which is characteristic of a tri-coordinate boron atom in a pinacol boronate ester. |

| Mass Spec | - The mass spectrum should show the molecular ion peak or characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a dry, inert atmosphere.

-

Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents.

-

1-Bromo-2-methoxyethane: This is a lachrymator and should be handled in a well-ventilated fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the Grignard method is a robust and reliable procedure. By understanding the underlying mechanism and potential challenges, particularly in the purification stage, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical and practical framework to empower scientists in their pursuit of novel chemical entities.

References

- General procedures for the synthesis of boronic esters using Grignard reagents are well-established in the chemical liter

- Information on the properties and handling of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be found on supplier websites such as Sigma-Aldrich and TCI Chemicals.

- Discussions on the challenges of purifying boronic esters can be found in various online chemistry forums and publications

Technical Guide: 2-(2-Methoxyethyl) Pinacol Boronate

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1581771-55-2).[1] As a specialized alkyl boronate, this reagent serves as a critical building block for introducing the 2-methoxyethyl motif—a common bioisostere for propyl or ethyl groups that enhances aqueous solubility and metabolic stability in drug candidates. This document details its physicochemical architecture, robust synthetic protocols, and mechanistic behavior in palladium-catalyzed cross-coupling.[1]

Part 1: Structural Architecture & Physicochemical Profile[1]

Molecular Identity

The molecule consists of a trivalent boron atom stabilized by a pinacol (1,2-diol) ligand, attached to a 2-methoxyethyl chain.[1] Unlike boronic acids, the pinacol ester provides enhanced stability against protodeboronation and easier handling during purification.

| Property | Specification |

| IUPAC Name | 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Common Name | 2-Methoxyethylboronic acid pinacol ester |

| CAS Number | 1581771-55-2 |

| Molecular Formula | |

| Molecular Weight | 186.06 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~85-90 °C (at 0.5 mmHg) [Predicted] |

| Density | ~0.95 g/mL |

Structural Analysis

-

Lewis Acidity: The boron atom possesses an empty

-orbital perpendicular to the -

The Methoxy Tail: The terminal methoxy group (

) acts as a weak Lewis base.[1] In non-polar solvents, it may form a transient intramolecular coordination with the boron center (5-membered ring interaction), though the steric bulk of the pinacol groups largely inhibits this, preserving the open conformation necessary for reaction.

Part 2: Synthetic Pathways & Process Chemistry[1][2]

The synthesis of primary alkyl boronates requires careful control to prevent over-alkylation (forming borinic acids) or

Primary Route: Grignard Transesterification

This protocol utilizes the reaction of a Grignard reagent with a borate ester, followed by pinacol protection.

Reagents:

-

Precursor: 1-Bromo-2-methoxyethane (CAS: 6482-24-2)[1]

-

Metal: Magnesium turnings (activated)[1]

-

Boron Source: Trimethyl borate (

) or Triisopropyl borate ( -

Ligand: Pinacol (2,3-dimethyl-2,3-butanediol)[1]

Step-by-Step Protocol:

-

Grignard Formation:

-

Setup: Flame-dried 3-neck flask,

atmosphere.[1] -

Activation: Add Mg turnings (1.1 equiv) and a crystal of

. Cover with dry THF.[1] -

Initiation: Add 5% of the bromide. Heat gently until the solution turns colorless (Grignard initiation).

-

Addition: Add remaining 1-Bromo-2-methoxyethane dropwise in THF, maintaining a gentle reflux. Stir for 1 hour post-addition.

-

Checkpoint: Titrate an aliquot to confirm Grignard concentration.[1]

-

-

Boron Capture:

-

Cool the Grignard solution to -78 °C .

-

Add

(1.2 equiv) dropwise.[1] Critical: Low temperature prevents the formation of "ate" complexes that lead to double alkylation ( -

Allow to warm to room temperature (RT) over 2 hours.

-

-

Pinacol Protection (Transesterification):

-

Add Pinacol (1.0 equiv) directly to the reaction mixture.

-

Stir for 12 hours at RT.

-

Quench: Add saturated

(aqueous).[1]

-

-

Purification:

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic workflow from alkyl halide precursor to final pinacol boronate ester.

Part 3: Reactivity & Mechanistic Considerations[1]

Suzuki-Miyaura Cross-Coupling ( )

The primary utility of this reagent is coupling with aryl halides to install the methoxyethyl chain.[1]

-

Challenge: Primary alkyl boronates are slower to transmetalate than aryl boronates.[1]

-

Risk:

-Hydride Elimination.[1] Once the alkyl group transfers to the Palladium (Pd) center, the resulting -

Solution: Use electron-rich, bulky ligands (e.g., RuPhos , SPhos , or PCy3 ) to accelerate reductive elimination over

-elimination.[1]

Mechanistic Cycle

The reaction proceeds via the standard catalytic cycle, but the transmetalation step requires activation of the boronate by a base (hydroxide or alkoxide) to form the reactive boronate "ate" complex

Caption: Catalytic cycle emphasizing the critical transmetalation step where the alkyl group is transferred.

Part 4: Quality Control & Characterization[1]

To ensure the integrity of the reagent before use in high-value synthesis, verify the following spectral data.

NMR Spectroscopy

- NMR: A broad singlet around 33-34 ppm is characteristic of alkyl pinacol boronates.[1] (Boronic acids typically appear ~30 ppm; "ate" complexes < 10 ppm).[1]

- NMR (CDCl3):

Stability Checks

-

TLC: Pinacol esters stain poorly with UV but are visible with Curcumin or KMnO4 stain.[1]

-

Hydrolysis: While more stable than boronic acids, prolonged exposure to moisture can hydrolyze the ester back to the boronic acid (visible as a smear on TLC or new peaks in NMR). Store under inert gas at 4°C.

Part 5: Applications in Drug Discovery

Bioisosterism

The 2-methoxyethyl group is a "privileged structure" in medicinal chemistry.[1]

-

Solubility: The ether oxygen accepts hydrogen bonds, significantly improving aqueous solubility compared to a propyl or ethyl chain (

reduction). -

Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that would typically occur at the terminal position of an alkyl chain (

-oxidation).

Strategic Use Cases

-

Fragment-Based Drug Design (FBDD): Used to extend core scaffolds to reach solvent-exposed pockets in protein targets.[1]

-

PROTAC Linkers: The methoxyethyl unit serves as a short, rigid spacer in linker design for proteolysis-targeting chimeras.[1]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

-

Accela ChemBio. (n.d.).[1] Product Data: 2-Methoxyethylboronic Acid Pinacol Ester (CAS 1581771-55-2).[1] Link

-

Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A Simple Preparation of Boronic Esters from Organolithium Reagents and Selected Borate Esters. Organometallics, 2(10), 1316–1319. Link[1]

Sources

The Advent and Evolution of Alkyl Pinacol Boronic Esters: A Technical Guide for the Modern Chemist

Abstract

Alkyl pinacol boronic esters have emerged as indispensable tools in contemporary organic synthesis, prized for their unique combination of stability, versatility, and reactivity. Their ascent from laboratory curiosities to cornerstone reagents is a testament to decades of pioneering research, from the foundational discoveries in organoboron chemistry to the development of highly sophisticated catalytic systems. This guide provides an in-depth exploration of the discovery and history of alkyl pinacol boronic esters, designed for researchers, scientists, and professionals in drug development. We will delve into the key synthetic methodologies, elucidating the causal factors that govern experimental choices, and present detailed, field-proven protocols. By grounding our discussion in the authoritative literature and providing a clear visual language through diagrams, this guide aims to equip the reader with a comprehensive understanding of these vital synthetic intermediates.

The Genesis of a Reagent: From Unstable Boranes to Robust Esters

The story of alkyl pinacol boronic esters begins with the groundbreaking work of Herbert C. Brown on organoboranes.[1][2] His exploration of hydroboration in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, opened up a new continent in organic synthesis.[3] The hydroboration of alkenes provided a straightforward method to access trialkylboranes, versatile intermediates that could be transformed into a variety of functional groups with remarkable regio- and stereoselectivity.

However, the widespread application of trialkylboranes was hampered by their inherent instability; many are pyrophoric and sensitive to air and moisture. This limitation spurred the search for more robust and user-friendly organoboron reagents. The solution was found in the conversion of boronic acids to their corresponding esters. While various diols can be used, pinacol (2,3-dimethyl-2,3-butanediol) has become the gold standard. The resulting pinacol boronic esters exhibit significantly enhanced stability, rendering them amenable to purification by chromatography and long-term storage.[4][5][6] This enhanced stability is attributed to the steric bulk of the pinacol group, which protects the boron center from unwanted reactions, such as protodeboronation.[7][8] The transition from reactive organoboranes to stable pinacol boronic esters was a pivotal moment, paving the way for their widespread adoption in academic and industrial laboratories.

Foundational Synthetic Methodologies

The synthesis of alkyl pinacol boronic esters can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic underpinnings. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Hydroboration of Alkenes: The Classic Approach

The hydroboration of alkenes remains a cornerstone for the synthesis of alkyl boronic esters. This reaction involves the addition of a B-H bond across a double bond. While traditional hydroboration with borane (BH3) followed by esterification is effective, the direct use of pinacolborane (HBpin) in a catalyzed or uncatalyzed fashion has become more common.

-

Causality of Experimental Choices: The regioselectivity of hydroboration is a key consideration. In the absence of a catalyst, the boron atom adds to the less sterically hindered carbon of the alkene (anti-Markovnikov selectivity). This is driven by both steric and electronic factors. Transition metal catalysis, often employing rhodium or iridium complexes, can alter or enhance this selectivity and accelerate the reaction.[9][10] The choice of catalyst and ligands is therefore crucial for achieving the desired regioselectivity, especially in more complex substrates.

The Matteson Homologation: Building Carbon Chains with Precision

The Matteson reaction provides a powerful method for the one-carbon homologation of boronic esters, allowing for the iterative construction of carbon chains with excellent stereocontrol.[11][12] The reaction involves the treatment of a boronic ester with a dihalomethyllithium reagent, followed by displacement of the halide with a nucleophile.[13][14]

-

Causality of Experimental Choices: The stereochemical outcome of the Matteson reaction is highly dependent on the nature of the boronic ester and the reaction conditions. The use of chiral diols to form the boronic ester allows for the asymmetric synthesis of complex molecules.[15] The choice of the dihalomethane and the nucleophile determines the nature of the newly formed C-C bond. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.[11] The mechanism proceeds through the formation of a boronate 'ate' complex, followed by a 1,2-migration of the alkyl group from boron to the adjacent carbon, displacing the halide with inversion of configuration at the carbon center.[15][16]

Miyaura Borylation: A Palladium-Catalyzed Revolution

Initially developed for the synthesis of aryl and vinyl boronic esters, the Miyaura borylation has been extended to the synthesis of alkyl boronic esters from alkyl halides.[17][18] This palladium-catalyzed cross-coupling reaction typically employs bis(pinacolato)diboron (B2pin2) as the boron source.[19]

-

Causality of Experimental Choices: The success of the Miyaura borylation of alkyl halides hinges on the careful selection of the palladium catalyst, ligand, and base. The oxidative addition of the alkyl halide to the palladium(0) catalyst is often the rate-determining step. The choice of a suitable ligand, typically a bulky, electron-rich phosphine, is critical to facilitate this step and prevent β-hydride elimination, a common side reaction with alkyl substrates. The base plays a crucial role in the transmetalation step, where the boryl group is transferred from the diboron reagent to the palladium center.[17]

The Modern Frontier: Catalytic C-H Borylation

A significant leap forward in the synthesis of alkyl pinacol boronic esters has been the development of catalytic C-H borylation. This powerful strategy allows for the direct conversion of C-H bonds in alkanes and other organic molecules into C-B bonds, often with high regioselectivity. The pioneering work of John F. Hartwig has been instrumental in this field.[20][21][22][23]

-

Causality of Experimental Choices: Iridium-based catalysts are most commonly employed for the C-H borylation of alkanes.[24][25][26] The choice of ligand is paramount in controlling the reactivity and selectivity of the catalyst. Sterically hindered and electronically distinct ligands can direct the borylation to specific C-H bonds, even in complex molecules.[20] The reaction mechanism is thought to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. These reactions often require elevated temperatures to overcome the high activation energy associated with C-H bond cleavage.

The Pinnacle Application: The Suzuki-Miyaura Cross-Coupling Reaction

The widespread availability of alkyl pinacol boronic esters has revolutionized the field of cross-coupling chemistry, most notably through the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The use of alkyl pinacol boronic esters in this reaction has enabled the synthesis of countless complex molecules, including many blockbuster drugs.[27]

-

Causality of Experimental Choices: The success of a Suzuki-Miyaura coupling involving an alkyl pinacol boronic ester is highly dependent on the reaction conditions. The choice of palladium catalyst, ligand, base, and solvent all play critical roles. The transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center, is a key step in the catalytic cycle. The presence of a base is essential to activate the boronic ester, typically by forming a more nucleophilic 'ate' complex.[28] The pinacol group, while providing stability to the starting material, can also influence the rate of transmetalation.[7][29]

Experimental Protocols: A Self-Validating System

To provide actionable insights for the practicing chemist, we present a detailed, step-by-step protocol for a representative synthesis of an alkyl pinacol boronic ester.

Protocol: Synthesis of 1-Octylpinacolborane via Hydroboration

This protocol describes the hydroboration of 1-octene with pinacolborane, catalyzed by an iridium complex.

Materials:

-

1-Octene (purified by distillation)

-

Pinacolborane (HBpin)

-

[Ir(cod)Cl]2 (Iridium(I) chloride cyclooctadiene dimer)

-

dppe (1,2-Bis(diphenylphosphino)ethane)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(cod)Cl]2 (0.01 mmol) and dppe (0.011 mmol) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a pale yellow, indicating the formation of the active catalyst.

-

Causality: The pre-mixing of the iridium precursor and the phosphine ligand is crucial for the formation of the active catalytic species. dppe is a bidentate ligand that coordinates to the iridium center, influencing its electronic and steric properties to promote the hydroboration reaction.

-

-

Reaction Setup: To the catalyst solution, add 1-octene (1.0 mmol) via syringe.

-

Addition of Pinacolborane: Add pinacolborane (1.1 mmol) dropwise to the stirred solution at room temperature.

-

Causality: A slight excess of pinacolborane is used to ensure complete conversion of the alkene. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours at room temperature.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-octylpinacolborane.

-

Self-Validation: The purity of the product can be confirmed by 1H and 13C NMR spectroscopy, which will show the characteristic signals for the octyl chain and the pinacol group. The absence of starting material signals in the NMR spectrum will validate the completeness of the reaction.

-

Data Summary: A Comparative Overview

| Synthetic Method | Typical Substrates | Key Reagents | Advantages | Limitations |

| Hydroboration | Alkenes | Pinacolborane, Transition Metal Catalyst (e.g., Ir, Rh) | High atom economy, good functional group tolerance, predictable regioselectivity. | May require a catalyst, regioselectivity can be an issue with certain substrates. |

| Matteson Homologation | Boronic Esters | Dihalomethanes, n-BuLi, Nucleophiles | Excellent for chain extension, high stereocontrol with chiral auxiliaries. | Stoichiometric use of strong base, requires low temperatures. |

| Miyaura Borylation | Alkyl Halides | Bis(pinacolato)diboron, Palladium Catalyst, Ligand, Base | Good functional group tolerance, readily available starting materials. | Potential for β-hydride elimination, requires careful optimization of catalyst system. |

| C-H Borylation | Alkanes, Complex Molecules | Bis(pinacolato)diboron, Iridium Catalyst, Ligand | Direct functionalization of C-H bonds, high regioselectivity possible. | Often requires high temperatures, catalyst can be expensive, limited to certain C-H bonds. |

Conclusion and Future Outlook

The discovery and development of alkyl pinacol boronic esters represent a significant chapter in the history of organic synthesis. From the early explorations of organoboranes to the sophisticated catalytic systems of today, the journey has been one of continuous innovation. The stability and versatility of these reagents have made them indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Looking ahead, the field is poised for further advancements. The development of more active and selective catalysts for C-H borylation at lower temperatures remains a key goal. Furthermore, the expansion of the substrate scope for all synthetic methodologies will continue to open up new avenues for chemical synthesis. As our understanding of the underlying reaction mechanisms deepens, we can expect the design of even more efficient and elegant strategies for the synthesis and application of alkyl pinacol boronic esters, solidifying their role as essential building blocks for the chemistry of the future.

References

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 3. "Discovering and Exploring the New Borane Continent" by Herbert C. Brown [digitalcommons.bard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 10. Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matteson Reactions | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 17. Miyaura Borylation Reaction [organic-chemistry.org]

- 18. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Search [escholarship.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 24. escholarship.org [escholarship.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. CSJ Award 2007-Prof.Norio Miyaura [csj.jp]

- 29. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Chemistry of B-Alkyl Suzuki-Miyaura Coupling: An In-depth Technical Guide

Introduction: Expanding the Frontiers of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally celebrated for the coupling of sp²-hybridized carbons, the extension of this powerful methodology to include sp³-hybridized alkyl groups (B-alkyl Suzuki-Miyaura coupling) has unlocked new avenues for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[2][3] This guide provides a comprehensive technical overview of the fundamental chemistry underpinning the B-alkyl Suzuki-Miyaura coupling, offering insights into its mechanism, practical considerations for reaction optimization, and its application in contemporary drug discovery.

The Catalytic Cycle: A Tale of Three Steps

The B-alkyl Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle can be dissected into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Oxidative Addition

The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent Pd(0) complex.[1] In this step, the palladium center inserts itself into the carbon-halide bond, forming a new Pd(II) intermediate.[5] The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[6] For less reactive electrophiles, such as aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[4] The mechanism of oxidative addition for alkyl halides is generally considered to proceed via an SN2-type pathway, which can influence the stereochemical outcome at the electrophilic carbon.[4][6]

Transmetalation

The transmetalation step involves the transfer of the alkyl group from the organoboron reagent to the Pd(II) center, displacing the halide.[5] This process is a defining feature of the Suzuki-Miyaura coupling and is critically dependent on the presence of a base.[2] The base activates the organoboron species, typically a boronic acid or its ester, to form a more nucleophilic "ate" complex.[2] This boronate is then competent to engage in the transfer of the alkyl group to the palladium.

There are two generally accepted pathways for transmetalation:

-

The Boronate Pathway: The base reacts with the organoboron compound to form a tetracoordinate boronate species. This activated boronate then reacts with the Pd(II)-halide complex.[7]

-

The Oxo-Palladium Pathway: The base first reacts with the Pd(II)-halide complex to generate a more reactive Pd(II)-hydroxide or -alkoxide species, which then reacts with the neutral organoboron compound.[7]

While both pathways may be operative, the boronate pathway is often considered the major route in many systems. The choice of base is therefore not a trivial matter and can significantly impact the reaction efficiency.

A key stereochemical feature of the transmetalation step in B-alkyl Suzuki couplings is that it proceeds with retention of configuration at the alkyl carbon.[6] This has been elegantly demonstrated in mechanistic studies and is a crucial consideration in stereoselective synthesis.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and the alkyl group) are coupled to form the desired C-C bond, and the Pd(0) catalyst is regenerated.[1] For reductive elimination to occur, the two organic ligands must be cis to each other on the palladium center.[6] The nature of the phosphine ligand plays a crucial role in promoting this step; bulky ligands can facilitate reductive elimination by increasing steric crowding around the metal center.[4]

A significant challenge in B-alkyl Suzuki couplings is the competing side reaction of β-hydride elimination .[4] If the alkyl group possesses a hydrogen atom on the carbon β to the palladium, this hydrogen can be transferred to the metal, leading to the formation of an alkene and a palladium-hydride species, which ultimately quenches the catalytic cycle.[1][4] The use of bulky ligands and the careful selection of reaction conditions are paramount to suppress this undesired pathway.

Visualizing the Catalytic Cycle

Figure 1: A simplified representation of the B-alkyl Suzuki-Miyaura catalytic cycle, highlighting the key steps and the competing β-hydride elimination pathway.

Key Reagents and Their Roles: A Practical Guide

The success of a B-alkyl Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component.

The Organoboron Reagent: Stability and Reactivity

While simple alkylboronic acids can be used, they are often prone to decomposition.[1] To address this, a variety of more stable and user-friendly alkylboron reagents have been developed.

| Boron Reagent Type | Structure Example | Key Advantages |

| Alkylboronic Acids | R-B(OH)₂ | Commercially available for simple alkyl groups. |

| Alkylboronate Esters | R-B(pin) | Increased stability over boronic acids; many are commercially available or readily synthesized.[1] |

| Potassium Alkyltrifluoroborates | [R-BF₃]K | Air- and moisture-stable crystalline solids with a long shelf life.[6] |

| MIDA Boronates | R-B(MIDA) | Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, minimizing side reactions.[8] |

| 9-BBN Derivatives | R-(9-BBN) | Readily prepared via hydroboration of alkenes; often used for in situ coupling reactions.[9] |

Table 1: Common classes of alkylboron reagents used in Suzuki-Miyaura coupling.

The choice of the organoboron reagent is often a balance between stability and reactivity. For challenging couplings or when working with precious substrates, the use of highly stable reagents like MIDA boronates can be advantageous.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium source and a phosphine ligand is the heart of the catalyst system.

-

Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with a ligand.[1]

-

Ligands: The ligand plays a multifaceted role: it stabilizes the palladium nanoparticles, enhances solubility, and critically, modulates the electronic and steric environment of the metal center.[1] For B-alkyl couplings, bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination while suppressing β-hydride elimination.[4]

| Ligand | Typical Application |

| SPhos | A versatile and highly effective ligand for a broad range of B-alkyl couplings, including those with challenging substrates.[9] |

| XPhos | Another powerful biaryl phosphine ligand, often used for difficult couplings. |

| P(t-Bu)₃ | A highly electron-rich and bulky ligand, effective for couplings involving aryl chlorides.[6] |

| dppf | A ferrocene-based ligand, often used in couplings with potassium alkyltrifluoroborates.[9] |

Table 2: A selection of commonly employed phosphine ligands for B-alkyl Suzuki-Miyaura coupling.

The Base and Solvent System

The base is essential for the activation of the organoboron reagent.[2] The choice of base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides.[1] The solvent system often consists of an organic solvent (e.g., toluene, dioxane, THF) with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[1]

Experimental Protocol: A General Procedure for B-Alkyl Suzuki-Miyaura Coupling

The following is a general, step-by-step procedure for a B-alkyl Suzuki-Miyaura coupling reaction. This should be considered a starting point, and optimization of specific parameters may be necessary for a given substrate combination.

Figure 2: A typical experimental workflow for a B-alkyl Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkylboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) or the palladium source and ligand separately.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Increase the degassing time or use the freeze-pump-thaw method.- Try a different solvent system to improve solubility.- Screen different bases and solvent combinations. |

| β-Hydride Elimination | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature.- Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |

| Homocoupling of the Boron Reagent | - Presence of oxygen- Use of a Pd(II) pre-catalyst without a proper reductant | - Ensure rigorous exclusion of oxygen.- If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). |

| Protodeborylation | - Unstable boronic acid- Presence of excess water or protic solvents | - Use a more stable boronic ester (e.g., pinacol, MIDA) or trifluoroborate.- Use anhydrous conditions if possible. |

Table 3: A troubleshooting guide for common problems encountered in B-alkyl Suzuki-Miyaura coupling.

Application in Drug Discovery: The Synthesis of Crizotinib

The B-alkyl Suzuki-Miyaura coupling has found significant application in the pharmaceutical industry for the construction of complex molecular architectures. A notable example is its use in the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used for the treatment of non-small cell lung cancer.[10]

In a reported synthesis, a key step involves the Suzuki-Miyaura coupling of an aryl bromide with a pinacol boronate derivative.[10] This transformation is carried out using a palladium catalyst in the presence of a base, such as potassium carbonate, in a mixed solvent system of water and ethanol at elevated temperatures.[10] The successful implementation of this C(sp²)-C(sp³) coupling is crucial for the efficient construction of the Crizotinib scaffold.[11][12][13]

Conclusion and Future Outlook

The B-alkyl Suzuki-Miyaura coupling has evolved from a niche transformation into a robust and widely applicable tool for the synthesis of complex organic molecules. The development of air-stable alkylboron reagents and highly effective catalyst systems has significantly broadened the scope and practicality of this reaction. As our understanding of the underlying mechanistic nuances continues to grow, we can anticipate the development of even more efficient and selective methods for the construction of C(sp²)-C(sp³) bonds, further empowering chemists in their pursuit of novel and impactful molecules.

References

- KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.).

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.

- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020, March 5). MDPI.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023, August 12). Future Journal of Pharmaceutical Sciences.

- The Suzuki Reaction. (n.d.). Chem 115 Myers.

- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.).

- Crizotinib preparation method. (n.d.).

- Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. (2020, September 30). Organic Letters.

- Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (n.d.).

- B-Alkyl Suzuki couplings for the stereoselective synthesis of substituted pyrans. (n.d.).

- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024, August 10).

- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).

- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.).

- (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2025, November 22).

- The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis A list of abbreviations can be found at the end of the article. (n.d.). PubMed.

- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (n.d.). MDPI.

- Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. (2022, October 7). ChemRxiv.

- The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis | Request PDF. (2025, August 7).

- WO/2014/124594 CRIZOTINIB PREPARATION METHOD. (n.d.).

- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Request PDF. (2025, August 10).

- The development of a complementary pathway for the synthesis of aliskiren. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]

- 10. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib [mdpi.com]

- 11. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(2-Methoxyethyl)phenyl Pinacol Boronate

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. Among the myriad of tools available to the synthetic chemist, the palladium-catalyzed Suzuki-M iyaura cross-coupling reaction stands as a preeminent method for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1] This guide focuses on a particularly valuable, yet nuanced substrate: 2-(2-Methoxyethyl)phenyl Pinacol Boronate .

The strategic placement of the 2-(2-methoxyethyl) group on the phenylboronic acid pinacol ester imparts unique steric and electronic properties that can be leveraged for complex molecular synthesis. This ortho-substituent can influence the reactivity of the boronate and may offer opportunities for substrate-directed reactions, potentially leading to enhanced selectivity in the synthesis of biaryl compounds.[2] Such compounds are pivotal structural motifs in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials.[3]

These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for the effective use of 2-(2-Methoxyethyl)phenyl Pinacol Boronate in Suzuki-Miyaura cross-coupling reactions. The content herein is curated for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The presence of the ortho-2-(2-methoxyethyl) group on the boronic ester introduces steric hindrance around the reactive center. This can influence the rates of both transmetalation and reductive elimination. Judicious selection of a bulky, electron-rich phosphine ligand is often crucial to overcome this steric impediment and facilitate efficient coupling.[6] Furthermore, the ether oxygen in the methoxyethyl substituent could potentially engage in transient coordination with the palladium center, although this directing effect is likely to be weak.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of 2-(2-Methoxyethyl)phenyl Pinacol Boronate. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Cross-Coupling with Aryl Bromides using Pd(dppf)Cl₂

This protocol is suitable for a range of aryl and heteroaryl bromides. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust choice for many Suzuki-Miyaura couplings.[7]

Materials:

-

2-(2-Methoxyethyl)phenyl Pinacol Boronate

-

Aryl bromide

-

Pd(dppf)Cl₂

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a Schlenk flask or microwave vial charged with a magnetic stir bar, add 2-(2-Methoxyethyl)phenyl Pinacol Boronate (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

-

Stir the reaction mixture at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2: Workflow for Protocol 1 using Pd(dppf)Cl₂.

Protocol 2: Cross-Coupling of Sterically Hindered Substrates using an XPhos Precatalyst

For more challenging or sterically hindered aryl halides, the use of a more active catalyst system, such as an XPhos palladium precatalyst, is recommended.[8][9] These catalysts are particularly effective at low catalyst loadings and can facilitate couplings at lower temperatures.[3]

Materials:

-

2-(2-Methoxyethyl)phenyl Pinacol Boronate

-

Sterically hindered aryl halide (e.g., ortho-substituted aryl chloride or bromide)

-

XPhos Pd G3 (or a similar XPhos precatalyst)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Anhydrous, degassed solvent (e.g., THF or 2-methyl-THF)

-

Nitrogen or Argon source in a glovebox or via Schlenk line

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 2-(2-Methoxyethyl)phenyl Pinacol Boronate (1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.) to a reaction vial.

-

Add the XPhos Pd G3 precatalyst (1-2 mol%).

-

Seal the vial with a screw cap fitted with a septum.

-

Remove the vial from the glovebox (if used) and add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. These highly active catalysts often lead to shorter reaction times.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with sterically hindered substrates. The following table provides a general guide for initial reaction screening.

| Catalyst/Precatalyst | Recommended Ligand | Typical Base | Solvent System | Key Considerations |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | Requires in-situ formation of the active catalyst. |

| Pd(dppf)Cl₂ | (integral to complex) | K₂CO₃, Na₂CO₃, CsF | Dioxane/H₂O, DMF | A reliable and versatile catalyst for a broad range of substrates.[7] |

| XPhos Pd G3/G4 | (integral to precatalyst) | K₃PO₄, K₂CO₃ | THF, 2-MeTHF, Toluene | Highly active for sterically hindered and challenging substrates; often effective at room temperature.[8][9] |

Applications in Drug Discovery and Development

Boronic acids and their pinacol esters are invaluable intermediates in the synthesis of pharmaceuticals.[10] The biaryl motif generated through the Suzuki-Miyaura coupling is a common feature in many approved drugs. While a specific drug molecule synthesized directly from 2-(2-Methoxyethyl)phenyl Pinacol Boronate is not prominently featured in publicly accessible literature, this building block is representative of a class of ortho-substituted phenylboronates that are crucial for creating sterically congested biaryl linkages. Such linkages are often designed to fine-tune the pharmacological properties of a drug candidate, including its binding affinity and metabolic stability.

For instance, the synthesis of selective agonists for nicotinic acetylcholine receptors has utilized ortho-methoxyphenyl boronic acid in Pd(dppf)Cl₂ catalyzed couplings to construct key biaryl structures.[11] The principles and protocols outlined in this guide are directly applicable to the synthesis of analogous compounds where the 2-(2-methoxyethyl) group can be used to explore structure-activity relationships.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction yields are low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one (e.g., from dppf to XPhos), or screening different bases and solvents. Ensure all reagents are pure and solvents are adequately degassed.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. This can be minimized by using anhydrous conditions (especially with highly active catalysts that do not require water for activation) and avoiding excessively high temperatures or prolonged reaction times.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can sometimes be observed. This is often promoted by the presence of oxygen. Ensuring a thoroughly inert atmosphere can mitigate this side reaction.

Conclusion

2-(2-Methoxyethyl)phenyl Pinacol Boronate is a valuable synthetic intermediate for the construction of ortho-substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The steric hindrance imparted by the ortho-substituent necessitates the use of robust and highly active palladium catalyst systems. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively utilize this building block to access a wide range of complex molecules for applications in drug discovery, materials science, and beyond. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this versatile reagent in your synthetic endeavors.

References

- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 488-497. Available from: [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available from: [Link]

-

Gere, R., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3631. Available from: [Link]

-

Viant, C., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 87(2), 1193-1207. Available from: [Link]

-

Gray, M., et al. (2000). Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 65(21), 6877-6888. Available from: [Link]

-

DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from: [Link]

-

Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213-11234. Available from: [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]

-

Morken, J. P., et al. (2018). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. Angewandte Chemie International Edition, 57(31), 9947-9951. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from: [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]

-

Morken, J. P., et al. (2017). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 56(29), 8505-8509. Available from: [Link]

-

Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 833-837. Available from: [Link]

-

Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

Application Notes & Protocols: A Senior Application Scientist's Guide to Miyaura Borylation for Alkyl Boronate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Alkyl Boronates in Modern Synthesis

The advent of cross-coupling methodologies has irrevocably transformed the landscape of chemical synthesis, with the Suzuki-Miyaura reaction standing as a titan among these transformative tools. Central to its power is the organoboron reagent. While aryl and vinyl boronic esters have long been staples in the synthetic chemist's toolbox, their C(sp³)-hybridized counterparts—alkyl boronic esters—have emerged as crucial building blocks for introducing three-dimensional complexity into molecules. This is particularly vital in medicinal chemistry, where molecular saturation (a high F(sp³) fraction) is often correlated with improved clinical success. The Miyaura borylation reaction, traditionally applied to aryl and vinyl halides, has been adapted to become a formidable strategy for accessing these valuable alkyl boronate synthons directly from alkyl halides.[1]

This guide provides an in-depth exploration of the Miyaura borylation for the synthesis of primary and secondary alkyl boronate esters. We will dissect the mechanistic underpinnings of both palladium- and nickel-catalyzed systems, offer detailed, field-proven protocols, and address common challenges and troubleshooting strategies. Our focus is not merely on the "how" but the "why," empowering you to apply these methods thoughtfully and effectively in your own research endeavors.

Mechanistic Insights: A Tale of Two Metals

The direct borylation of alkyl halides presents unique challenges not typically encountered with aryl or vinyl systems. The primary hurdles are the propensity of alkyl-metal intermediates to undergo β-hydride elimination and the generally lower reactivity of C(sp³)-halide bonds towards oxidative addition.[2] The choice of catalyst—palladium or nickel—dramatically influences the reaction's mechanism and, consequently, its scope and limitations.

The Classical Palladium-Catalyzed Pathway: Opportunities and Obstacles

The traditional Miyaura borylation catalytic cycle, proven effective for aryl halides, involves the oxidative addition of the halide to a Pd(0) center, followed by transmetalation with a diboron reagent and reductive elimination to yield the boronic ester.[3]

// Nodes Pd0 [label="Pd(0)L₂"]; OA [label="Oxidative\nAddition"]; PdII_RX [label="R-Pd(II)(X)L₂"]; TM [label="Transmetalation"]; PdII_RBpin [label="R-Pd(II)(Bpin)L₂"]; RE [label="Reductive\nElimination"]; Product [label="R-Bpin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd(0)L₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boron [label="B₂(pin)₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., KOAc)"]; Base_Complex [label="[AcO-Pd(II)(R)L₂]"];

// Invisible nodes for layout invis1 [style=invis]; invis2 [style=invis];

// Edges Substrate -> OA; Pd0 -> OA; OA -> PdII_RX; PdII_RX -> invis1 [arrowhead=none]; invis1 -> Base_Complex [label="+\nBase"]; Base -> invis1; Base_Complex -> TM [label="Influences rate"]; Boron -> TM; TM -> PdII_RBpin; PdII_RBpin -> RE; RE -> Product; RE -> Catalyst; Catalyst -> Pd0 [style=dashed]; } END_DOT Figure 1: Simplified Catalytic Cycle for Palladium-Catalyzed Miyaura Borylation.

When R is an alkyl group containing β-hydrogens, the intermediate R-Pd(II)(X)L₂ is susceptible to β-hydride elimination, a decomposition pathway that forms an alkene and a palladium hydride species, ultimately leading to reduced product yield.[2] This side reaction is a major limiting factor for palladium-catalyzed borylations of secondary alkyl halides and is a primary reason why these reactions are often challenging. Strategies to mitigate this include the use of bulky, electron-rich phosphine ligands that can accelerate reductive elimination relative to β-hydride elimination.[2] Consequently, palladium-based systems are most reliable for primary alkyl bromides that lack significant steric hindrance near the reaction center.[4]

The Nickel-Catalyzed Radical Pathway: A Paradigm Shift for Alkyl Halides

Nickel catalysis has emerged as a more robust and versatile solution for the borylation of alkyl halides.[5] The operative mechanism is distinct from the classical palladium cycle and is believed to proceed through a radical pathway involving Ni(I)/Ni(III) or related single-electron transfer (SET) steps.[6][7]

// Nodes Ni_complex [label="LNi(I)X"]; SET [label="Inner-Sphere\nElectron Transfer"]; Radical_Gen [label="R• + LNi(II)X₂"]; Borylation [label="Radical\nBorylation"]; Product [label="R-Bpin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst\nRegeneration"]; Substrate [label="R-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boron [label="[Bpin]⁻ source"];

// Edges Substrate -> SET; Ni_complex -> SET; SET -> Radical_Gen; Radical_Gen -> Borylation; Boron -> Borylation; Borylation -> Product; Radical_Gen -> Catalyst_Regen; Catalyst_Regen -> Ni_complex [style=dashed, label="Reduction"]; } END_DOT Figure 2: Postulated Radical-Based Mechanism for Nickel-Catalyzed Borylation.

A key feature of this mechanism is the formation of a free alkyl radical (R•).[6] The stability of this radical intermediate dictates the reactivity, leading to a reversal of the typical reactivity trend observed in Sₙ2-type reactions. For nickel-catalyzed Miyaura borylations, the reactivity order is tertiary > secondary > primary.[5][6] This is a significant advantage, as it allows for the efficient borylation of sterically hindered secondary and even tertiary alkyl halides, which are notoriously difficult substrates for palladium-based systems.[5] The use of nitrogen-based ligands, such as Pybox, is crucial for stabilizing the nickel species involved in this catalytic cycle.[5]

Comparative Overview of Catalytic Systems

The choice between a palladium and a nickel catalyst is the most critical decision for a successful alkyl borylation. The following table summarizes the key characteristics to guide your selection.

| Feature | Palladium-Catalyzed System | Nickel-Catalyzed System | Rationale & Insights |

| Primary Substrates | Primary alkyl bromides & iodides.[4] | Primary, secondary, & tertiary alkyl halides.[5] | Pd is prone to β-hydride elimination with secondary substrates. Ni's radical mechanism accommodates more substituted systems. |

| Typical Catalyst | Pd₂(dba)₃ / bulky phosphine ligand.[4] | NiBr₂•diglyme / Pybox ligand.[5] | Bulky, electron-rich phosphines accelerate reductive elimination for Pd. N-based ligands are effective for the Ni radical cycle. |

| Reactivity Trend | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Reflects the difference between a two-electron oxidative addition pathway (Pd) and a radical-based mechanism (Ni).[6] |

| Functional Group Tol. | Good, but sensitive to strong bases. | Excellent, tolerates a wide range of groups.[5] | Nickel systems often run under milder conditions and are less sensitive to many functional groups compared to palladium.[8] |

| Key Challenge | β-Hydride Elimination.[2] | Catalyst sensitivity to air and moisture. | β-hydride elimination leads to alkene byproducts. Ni catalysts often require more stringent inert atmosphere techniques. |

| Cost & Availability | Palladium is a precious metal. | Nickel is more earth-abundant and cheaper.[9] | For large-scale synthesis, the cost of the catalyst can be a significant factor. |

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to the described conditions, particularly regarding the inert atmosphere, is critical for reproducibility.

Protocol 1: Nickel-Catalyzed Borylation of a Secondary Alkyl Bromide

This protocol is adapted from the work of Dudnik and Fu and is highly effective for a broad range of alkyl halides, including secondary and tertiary systems.[5][6]

Reaction Scheme:

R-Br + B₂(pin)₂ ---(NiBr₂•diglyme / (S,S)-iPr-Pybox, NaOMe, DMI/THF)--> R-Bpin

// Reactants sub [label="Secondary Alkyl Bromide\n(e.g., Cyclohexyl Bromide)"]; b2pin2 [label="+ B₂(pin)₂"];

// Conditions cond [label=<

NiBr₂•diglyme (5 mol%) (S,S)-iPr-Pybox (6 mol%) NaOMe (1.5 equiv) DMI/THF (4:1), RT, 12h

];

// Product prod [label="Alkyl Boronate Ester\n(Cyclohexyl-Bpin)"];

// Edges sub -> b2pin2 [style=invis]; b2pin2 -> cond [label="-----------→"]; cond -> prod; } END_DOT Figure 3: Workflow for Ni-Catalyzed Borylation of a Secondary Alkyl Bromide.

Materials and Reagents:

-

Catalyst: Nickel(II) bromide diglyme complex (NiBr₂•diglyme)

-

Ligand: (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

-

Base: Sodium methoxide (NaOMe)

-

Substrate: Secondary alkyl bromide (e.g., cyclohexyl bromide, 1.0 mmol)

-

Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI) and Tetrahydrofuran (THF), anhydrous

-

Equipment: Schlenk flask or glovebox, magnetic stirrer, argon/nitrogen source

Step-by-Step Procedure:

-

Catalyst Preparation (In Situ): In a glovebox or under a positive pressure of argon, add NiBr₂•diglyme (0.05 mmol, 17.3 mg) and (S,S)-iPr-Pybox (0.06 mmol, 20.0 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the flask, add sodium methoxide (1.5 mmol, 81 mg) and bis(pinacolato)diboron (1.2 mmol, 305 mg).

-

Solvent Addition: Add anhydrous DMI (4.0 mL) and anhydrous THF (1.0 mL) via syringe. Stir the mixture for 15 minutes at room temperature to allow for pre-formation of the active catalyst. The solution should become dark in color.

-

Substrate Addition: Add the secondary alkyl bromide (1.0 mmol) via syringe.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 20-25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking aliquots under an inert atmosphere.

-

Work-up: Upon completion, remove the flask from the inert atmosphere and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alkyl boronate ester.

Protocol 2: Palladium-Catalyzed Borylation of a Primary Alkyl Bromide

This protocol is effective for unhindered primary alkyl bromides and serves as a good alternative when nickel catalysis is not desired. It is adapted from a procedure developed by the Biscoe group.[4]

Reaction Scheme:

R-Br (primary) + B₂(pin)₂ ---(Pd₂(dba)₃ / t-Bu₂MeP•HBF₄, K₃PO₄•H₂O, t-BuOH/H₂O)--> R-Bpin

Materials and Reagents:

-

Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Di-tert-butyl(methyl)phosphonium tetrafluoroborate (t-Bu₂MeP•HBF₄)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

-

Base: Potassium phosphate monohydrate (K₃PO₄•H₂O)

-